2-Bromo-5-hydrazinylpyridine
Description
Overview of Pyridine (B92270) Hydrazines in Synthetic Chemistry
Pyridine hydrazines are a class of organic compounds that incorporate both a pyridine ring and a hydrazine (B178648) functional group. This combination imparts a unique reactivity profile, making them valuable intermediates in various synthetic applications. The pyridine ring, a six-membered heteroaromatic ring containing one nitrogen atom, provides a stable scaffold that can be readily functionalized. nih.gov The nitrogen atom in the pyridine ring is nucleophilic, allowing it to participate in reactions such as acylations. jchemrev.com
The hydrazine group (-NHNH2) is a potent nucleophile and can engage in a variety of chemical transformations. It is commonly used to form hydrazones through reaction with aldehydes and ketones, and can also be a precursor for the synthesis of other nitrogen-containing heterocycles. nih.govjchemrev.com The presence of both these moieties allows for a wide range of chemical modifications, making pyridine hydrazines versatile building blocks in the synthesis of complex organic molecules, including those with potential pharmacological activity. acs.org For instance, they are used in the development of compounds with antimicrobial, anti-inflammatory, and vasodilatory properties. nih.gov
Significance of Halogenated Pyridine Derivatives in Organic Synthesis
Halogenated pyridines are important starting materials in a wide array of organic synthesis methods. rmit.edu.vnbenthambooks.com The presence of a halogen atom, such as bromine or chlorine, on the pyridine ring significantly influences its chemical reactivity. nih.gov These halogenated derivatives serve as key precursors for creating substituted pyridines, which are scaffolds for constructing other heterocyclic and macrocyclic compounds. rmit.edu.vneurekalert.org
The carbon-halogen bond in these compounds provides a reactive site for various transformations, most notably nucleophilic substitution reactions. rmit.edu.vnbenthambooks.com Due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring, the ring is generally electron-deficient, making it susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. nih.gov The halogen atom can be displaced by a variety of nucleophiles, enabling the introduction of diverse functional groups. This reactivity is fundamental to their utility as building blocks in the synthesis of pharmaceuticals, agrochemicals, and ligands for metal complexes. nih.gov Furthermore, the synthesis of highly substituted pyridine derivatives can be challenging to achieve directly from pyridine, making perhalopyridines particularly valuable in this context. rmit.edu.vneurekalert.org
Research Landscape of 2-Bromo-5-hydrazinylpyridine: Current Status and Future Directions
This compound, with its dual functional groups, is a subject of ongoing research interest primarily in the fields of coordination chemistry and pharmaceutical synthesis. The bromine atom at the 2-position and the hydrazinyl group at the 5-position allow for diverse chemical reactions, including substitution, oxidation, and reduction.
Current Research and Applications:
Synthetic Building Block: It serves as a versatile intermediate for synthesizing more complex heterocyclic structures. The bromine atom can be substituted by various nucleophiles, while the hydrazinyl group can undergo condensation reactions or be modified through oxidation and reduction.
Coordination Chemistry: The hydrazinyl group can act as a ligand to chelate transition metals, forming complexes with potential catalytic or antimicrobial properties. vulcanchem.com
Medicinal Chemistry: The hydrazine-pyridine core is explored as a potential scaffold for kinase inhibitors, leveraging hydrogen bonding interactions with ATP-binding pockets. vulcanchem.com The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially leading to inhibitory effects.
Synthesis Methods:
The synthesis of this compound can be achieved through several routes. One common method involves the reaction of 2,5-dibromopyridine (B19318) with hydrazine hydrate (B1144303). nih.gov Another patented process describes the reaction of a pyridine halide, such as 2-bromo-5-chloropyridine, with hydrazine hydrate in a suitable solvent. google.com An industrially feasible synthesis starts with 2,5-dibromopyridine, which undergoes a selective Grignard reaction followed by formylation to produce 2-bromo-5-formylpyridine. This intermediate is then reacted with hydrazine hydrate to yield the final product.
Future Research Directions:
Future research involving this compound and its derivatives is likely to focus on several key areas:
Heterocyclic Expansion: Utilizing the reactive hydrazinyl group for cyclization reactions with diketones to develop fused-ring systems. vulcanchem.com
Green Synthesis: Optimizing synthetic routes to improve atom economy and reduce environmental impact, for example, through the use of microwave-assisted techniques. vulcanchem.com
Pharmacological Screening: Further investigation into the biological activities of derivatives, including their potential as antimicrobial or anticancer agents.
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 1268882-60-5 |
| Molecular Formula | C₅H₆BrN₃ |
| Molecular Weight | 188.03 g/mol |
| InChI Key | NNXMHHZWYHESGQ-UHFFFAOYSA-N |
| Canonical SMILES | NNc1ccc(Br)nc1 fluorochem.co.uk |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6-bromopyridin-3-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c6-5-2-1-4(9-7)3-8-5/h1-3,9H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXMHHZWYHESGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1NN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1268882-60-5 | |
| Record name | 2-bromo-5-hydrazinylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways of 2 Bromo 5 Hydrazinylpyridine
Established Synthetic Routes for 2-Bromo-5-hydrazinylpyridine Derivatives
Synthesis from 2,6-Dibromopyridine (B144722) and Hydrazine (B178648) Hydrate (B1144303)
A common and direct method for synthesizing hydrazinylpyridines involves the reaction of a dihalogenated pyridine (B92270) with hydrazine hydrate. In a specific example, 2-bromo-6-hydrazinylpyridine (B1342697) is synthesized by reacting 2,6-dibromopyridine with hydrazine hydrate. iucr.org This nucleophilic aromatic substitution reaction typically proceeds by heating the reactants.
One reported procedure involves heating a mixture of 2,6-dibromopyridine, hydrazine hydrate, and a small amount of 1-propanol (B7761284) at 80°C for 12 hours. iucr.org Another variation utilizes ethanol (B145695) as a solvent, with the reaction being heated in a sand bath at 115°C for 18 hours. chemicalbook.com The use of an excess of hydrazine hydrate is common to drive the reaction towards the monosubstituted product and minimize the formation of di-substituted byproducts. researchgate.net Upon cooling, the desired 2-bromo-6-hydrazinylpyridine product often crystallizes from the reaction mixture as pale-yellow needles. iucr.org
Table 1: Synthesis of 2-Bromo-6-hydrazinylpyridine from 2,6-Dibromopyridine
| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |
| 2,6-Dibromopyridine | Hydrazine Hydrate | 1-Propanol | 80°C | 12 h | - | iucr.org |
| 2,6-Dibromopyridine | Hydrazine Hydrate | Ethanol/Water | 115°C | 18 h | 93% | chemicalbook.com |
Alternative Precursors and Their Conversion to this compound
While direct synthesis from a bromo-chloro precursor is a viable route, the synthesis of related brominated pyridines can start from aminopyridines. For instance, 2-amino-5-bromopyridine (B118841) can be prepared from 2-aminopyridine (B139424) through a sequence of N-acylation, bromination, and hydrolysis. researchgate.net This highlights a potential, albeit more complex, pathway where a readily available aminopyridine could be first halogenated and then converted to the desired hydrazinyl derivative.
The synthesis of 2-hydrazinylpyridine derivatives frequently employs the nucleophilic substitution of a halogen (chlorine or bromine) at the 2-position of the pyridine ring with hydrazine hydrate. researchgate.netgoogle.comasianpubs.org For example, 2-hydrazinopyridine (B147025) can be synthesized from 2-chloropyridine (B119429) and hydrazine hydrate. asianpubs.org Similarly, 2-bromopyridine (B144113) can be used as a starting material. researchgate.net The reactivity of the halogen, with bromine generally being a better leaving group than chlorine, can influence the reaction conditions required.
The reaction is often carried out by heating the chloropyridine or bromopyridine with an excess of hydrazine hydrate. researchgate.net This excess is crucial for achieving good yields and preventing the formation of undesired side products. The reaction can be performed with or without a solvent. When a solvent is used, high-boiling point solvents like diglyme (B29089) can be advantageous, allowing for controlled addition of the pyridine precursor to the hydrazine hydrate. researchgate.net
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Solvent Effects in the Synthesis of this compound
The choice of solvent can significantly impact the synthesis of hydrazinylpyridines. A patent describes a process for synthesizing 2-hydrazinopyridine derivatives where the solvent plays a key role. google.com In this process, the use of N-dimethylpropanolamine as a solvent is highlighted. This solvent not only dissolves the reactants but also acts as an acid-binding agent, which can stabilize the pH of the system and promote the reaction towards the desired product. google.com
The use of alcohols like methanol, ethanol, or n-butanol, as well as amides such as N,N-dimethylformamide (DMF), are also common in these types of reactions. google.com The reflux temperature of the solvent and hydrazine hydrate mixture is typically maintained between 100-150°C to ensure a rapid substitution reaction with minimal by-product formation. google.com The concentration of reactants is also a critical factor; the weight ratio of hydrazine hydrate to the solvent is often optimized to ensure the reaction proceeds efficiently without being too dilute. google.com
Temperature and Time Profile Studies
The synthesis of hydrazinylpyridines often involves the nucleophilic substitution of a halogen on the pyridine ring with hydrazine. thieme-connect.com Temperature and reaction time are critical parameters that significantly influence the yield and purity of the product.
For instance, the synthesis of 2-bromo-6-hydrazinylpyridine, a structural isomer of the title compound, is achieved by reacting 2,6-dibromopyridine with hydrazine hydrate in 1-propanol. The reaction mixture is heated at 80°C for 12 hours. These conditions are carefully selected to ensure the selective substitution of one bromine atom. Similarly, another protocol for the same compound involves heating the reactants in ethanol at 115°C for 18 hours.
In the synthesis of other hydrazinylpyridines, reactions are often conducted under reflux conditions in a polar aprotic solvent like N,N-dimethylformamide (DMF) at temperatures ranging from 80–100°C for 12–24 hours. Microwave irradiation has also been employed to accelerate these reactions, with optimal conditions for some transformations being 80°C for 20 minutes. acs.org
The following table summarizes reaction conditions from various studies, illustrating the impact of temperature and time.
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product |
| 2,6-Dibromopyridine | Hydrazine hydrate | 1-Propanol | 80 | 12 | 2-Bromo-6-hydrazinylpyridine |
| 2,6-Dibromopyridine | Hydrazine hydrate | Ethanol | 115 | 18 | 2-Bromo-6-hydrazinylpyridine |
| 5-Bromo-2-chloropyridine | Hydrazine | DMF | 80-100 | 12-24 | Hydrazinylpyridine derivative |
| Hydrazinoazine, Aldehyde, Isocyanate | CaCl₂, Microwave | Dichloroethane | 80 | 0.33 | Triazolopyridine derivative |
Catalytic Approaches in Hydrazination Reactions
Catalysis offers a powerful tool to enhance the efficiency and selectivity of hydrazination reactions. Palladium-catalyzed amination reactions have been successfully employed to prepare protected pyridylhydrazine derivatives. nih.gov These reactions are effective with 2-pyridyl chlorides, bromides, and triflates as electrophiles, using di-tert-butyl hydrazodiformate as the hydrazine source in the presence of chelating phosphine (B1218219) ligands. nih.gov
Copper-catalyzed reactions have also been explored. For instance, nano-copper oxide has been used as a catalyst in a three-component reaction to synthesize 2-triazolylimidazo[1,2-a]pyridine. beilstein-journals.org While not a direct synthesis of this compound, these examples highlight the potential of transition metal catalysis in forming C-N bonds with hydrazine derivatives on a pyridine scaffold. The use of catalysts can lead to milder reaction conditions and improved yields. beilstein-journals.org
Strategies for Large-Scale Synthesis and Scale-Up Considerations
An industrially feasible route to a precursor of this compound, 2-bromo-5-formylpyridine, starts from 2,5-dibromopyridine (B19318). This process involves a selective Grignard reaction followed by formylation. The subsequent conversion to the hydrazone and then to the hydrazine would be the final step. For the hydrazination step itself, using mixed catalysts of strong and weak bases can improve reaction selectivity and rate. Solvents that also act as acid-binding agents can further promote the reaction towards the desired product. Careful control of reaction parameters is crucial to ensure high purity and yield, which is essential for any scalable process.
Mechanistic Investigations of this compound Formation
Understanding the underlying reaction mechanisms is key to optimizing the synthesis of this compound.
Nucleophilic Substitution Pathways on Halopyridines
The formation of this compound from a suitable precursor, such as 2,5-dibromopyridine, proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. In this pathway, the nucleophile (hydrazine) attacks the electron-deficient carbon atom bearing the leaving group (a halogen). The bromine atom at the 2-position of the pyridine ring enhances its reactivity towards nucleophilic substitution. The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates this attack, particularly at the C2 and C4 positions. pearson.com The presence of a bromine atom, a good leaving group, further promotes this reaction.
The reactivity of halopyridines in SNAr reactions is a well-established principle. For instance, 2-bromopyridine readily undergoes nucleophilic substitution reactions. In the case of di-substituted pyridines like 2,5-dibromopyridine, the position of the substitution is influenced by the electronic effects of the substituents and the ring nitrogen.
Role of Hydrazine as a Nucleophile in Pyridine Chemistry
Hydrazine (N₂H₄) is a potent nucleophile due to the presence of lone pairs of electrons on its nitrogen atoms. wikipedia.orgnih.gov In the synthesis of hydrazinylpyridines, hydrazine attacks the electrophilic carbon of the halopyridine. thieme-connect.comcdnsciencepub.com The nucleophilicity of hydrazine is a key factor in its ability to displace a halide from the pyridine ring. thieme-connect.com Although studies have shown that in some contexts, hydrazine's reactivity is comparable to simple amines like methylamine, its dual nucleophilic centers can influence reaction pathways. acs.org
The reaction of a halopyridine with hydrazine hydrate is a common method for introducing the hydrazinyl group. thieme-connect.com The efficiency of this process can be high, potentially reaching 100% atomic efficiency under optimized conditions in sealed tubes, which also makes the process more environmentally friendly. thieme-connect.com
Intermediates and Transition States in the Synthesis
The SNAr mechanism for the formation of this compound involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This intermediate is formed when the hydrazine molecule attacks the carbon atom bonded to the bromine, temporarily breaking the aromaticity of the pyridine ring.
The proposed pathway for a related reaction, the cyclocondensation of 2-chloro-3-cyanopyridine (B134404) with hydrazine, suggests that an open-chain species is an intermediate. cdnsciencepub.com This indicates that the initial nucleophilic attack by hydrazine is followed by subsequent reaction steps. In the SNAr reaction on 2-bromopyridine, the formation of the intermediate complex is followed by the expulsion of the bromide ion, which restores the aromaticity of the ring and yields the final product. The stability of the Meisenheimer-like transition state is crucial for the reaction to proceed. The electron-withdrawing nitrogen atom of the pyridine ring helps to stabilize this negatively charged intermediate, thereby facilitating the substitution reaction. mdpi.com
Reactivity and Derivatization of 2 Bromo 5 Hydrazinylpyridine in Organic Transformations
Reactions Involving the Hydrazine (B178648) Moiety
The hydrazine group (-NHNH2) in 2-Bromo-5-hydrazinylpyridine is a potent binucleophile, characterized by the presence of two adjacent nitrogen atoms with lone pairs of electrons. This electronic configuration makes it highly reactive towards electrophilic centers, enabling its participation in a variety of condensation and cyclization reactions. These transformations are fundamental in medicinal and materials chemistry for constructing molecules with desired functionalities and structural motifs.
One of the most fundamental reactions of hydrazines is their condensation with carbonyl compounds. researchgate.net this compound readily reacts with a wide range of aldehydes and ketones, typically under mild, often acidic, conditions. researchgate.net This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to yield the corresponding N-(5-bromopyridin-2-yl)hydrazone. researchgate.netalfa-chemistry.com These hydrazones are stable compounds and often serve as crucial intermediates for further synthetic manipulations. wikipedia.orgbyjus.com
The formation of hydrazones from this compound is a broadly applicable reaction. It proceeds efficiently with various carbonyl compounds, including aromatic, aliphatic, and heterocyclic aldehydes and ketones. The reaction is generally high-yielding and straightforward, often requiring only catalytic amounts of acid like acetic acid or sulfuric acid to facilitate the dehydration step. researchgate.net
However, the reaction does have certain limitations. Sterically hindered ketones may react sluggishly or require more forcing conditions, which can lead to side reactions or decomposition. Additionally, carbonyl compounds bearing other reactive functional groups might undergo competing reactions. For instance, α,β-unsaturated ketones can sometimes lead to side reactions instead of straightforward hydrazone formation. alfa-chemistry.com The stability of the resulting hydrazone can also be a factor; some hydrazones may be unstable and are therefore generated and used in situ for subsequent reactions without isolation. byjus.com
| Carbonyl Compound Class | Typical Reactivity with this compound | Notes |
|---|---|---|
| Aromatic Aldehydes (e.g., Benzaldehyde) | High | Generally fast reaction, high yield, stable hydrazone product. eurjchem.com |
| Aliphatic Aldehydes (e.g., Acetaldehyde) | High | Can be prone to self-condensation; reaction conditions may need optimization. alfa-chemistry.com |
| Aromatic Ketones (e.g., Acetophenone) | Moderate to High | Slightly slower than with aldehydes due to steric and electronic factors. |
| Aliphatic Ketones (e.g., Acetone, Pyruvic acid) | Moderate | Reaction is feasible and a key step in certain cyclizations. alfa-chemistry.com |
| Dicarbonyl Compounds (e.g., Acetylacetone) | High | Can react at one or both carbonyl groups; key for pyrazole (B372694) synthesis. |
Hydrazones are a specific subclass of Schiff bases, which are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. nih.gov The synthesis of N-(5-bromopyridin-2-yl)hydrazones is, therefore, a direct application of Schiff base formation. longdom.orgijcrcps.com These pyridyl-hydrazone Schiff bases are of significant interest due to their rigid C=N backbone and the presence of multiple heteroatoms (N, Br). This structure imparts them with excellent chelating properties, allowing them to act as multidentate ligands in coordination chemistry to form stable metal complexes. nih.gov The diverse biological activities reported for hydrazone derivatives, such as antimicrobial and anticancer properties, further underscore the importance of this synthetic route. researchgate.net
The hydrazones derived from this compound are not merely stable end-products but are versatile intermediates for constructing more complex molecular architectures. wikipedia.org Their inherent structure allows them to undergo various intramolecular cyclization reactions, leading to the formation of a wide range of fused and non-fused heterocyclic systems. mdpi.com
The Fischer indole (B1671886) synthesis is a classic and powerful method for preparing indoles. byjus.com The reaction involves the acid-catalyzed thermal rearrangement of an arylhydrazone. alfa-chemistry.comwikipedia.org When the hydrazone is formed from this compound and an appropriate aldehyde or ketone, it can undergo an intramolecular electrocyclic rearrangement ( byjus.combyjus.com-sigmatropic shift) followed by the elimination of ammonia (B1221849) to form an indole ring fused to the pyridine (B92270) core. wikipedia.orgjk-sci.com
The resulting product is a derivative of aza-carboline (specifically, a pyrido[2,3-b]indole), a privileged scaffold in medicinal chemistry. The reaction mechanism proceeds through the key hydrazone intermediate, which tautomerizes to an ene-hydrazine before undergoing the sigmatropic rearrangement. alfa-chemistry.combyjus.com The choice of acid catalyst (Brønsted or Lewis acids) and reaction conditions can significantly influence the yield and outcome of the synthesis. wikipedia.org
General Reaction Scheme for Fischer Indole Synthesis:
Step 1: Condensation of this compound with a ketone (e.g., R1-CO-CH2-R2) to form the corresponding hydrazone.
Step 2: Acid-catalyzed tautomerization to the ene-hydrazine.
Step 3: byjus.combyjus.com-Sigmatropic rearrangement to form a diimine intermediate.
Step 4: Rearomatization and cyclization.
Step 5: Elimination of ammonia to yield the final 6-bromo-pyrido[2,3-b]indole derivative.
The reactivity of the hydrazine moiety extends to the synthesis of various other five-membered nitrogen-containing heterocycles. chim.it
Pyrazoles: The Knorr pyrazole synthesis and related methods are commonly employed for constructing the pyrazole ring. nih.gov This typically involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. The reaction of this compound with a compound like acetylacetone (B45752) (2,4-pentanedione) would proceed via initial hydrazone formation at one carbonyl group, followed by intramolecular cyclization and dehydration to yield a 1-(5-bromopyridin-2-yl)-3,5-dimethyl-1H-pyrazole. mdpi.com This method is highly modular, allowing for the synthesis of a wide variety of substituted pyrazoles. organic-chemistry.orgnih.gov
Triazoles: The synthesis of 1,2,4-triazoles can be achieved through several routes starting from this compound. One common method involves the reaction with acyl chlorides or anhydrides to form a hydrazide, which can then be cyclized with various reagents. For example, reacting the hydrazine with an isothiocyanate generates a thiosemicarbazide (B42300) intermediate. This intermediate can then be cyclized under basic conditions to form a mercapto-triazole ring. derpharmachemica.com Alternatively, cyclocondensation reactions with reagents like formamide (B127407) or orthoesters can also lead to the formation of the 1,2,4-triazole (B32235) ring system. chemistryjournal.netmdpi.comorganic-chemistry.org
| Target Heterocycle | Typical Reagent(s) for Cyclization | Resulting Structure |
|---|---|---|
| Indole (Aza-carboline) | Aldehyde or Ketone (forms hydrazone intermediate), Acid catalyst | 6-Bromo-pyrido[2,3-b]indole derivative |
| Pyrazole | 1,3-Dicarbonyl compound (e.g., acetylacetone) | 1-(5-Bromopyridin-2-yl)-substituted pyrazole |
| 1,2,4-Triazole | Isothiocyanates followed by cyclization; Acyl hydrazides with amines | 4-(5-Bromopyridin-2-yl)-substituted 1,2,4-triazole derivative |
Cyclization Reactions for Heterocyclic Ring Formation
Reactions Involving the Bromine Substituent
The bromine atom at the C2 position of the this compound ring is a versatile handle for a variety of organic transformations. Its electron-withdrawing nature, coupled with its ability to act as a leaving group, allows for its participation in several key reaction classes, including cross-coupling reactions, nucleophilic aromatic substitution, and the formation of organometallic reagents.
Cross-Coupling Reactions (Suzuki, Stille, Heck, Sonogashira)
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the bromine substituent of this compound makes it a suitable substrate for such transformations. tezu.ernet.in These reactions typically employ a transition metal catalyst, most commonly palladium, to couple the bromopyridine with a variety of organometallic reagents. tezu.ernet.in
Palladium catalysts are highly effective in mediating the coupling of aryl bromides with various partners. tezu.ernet.in In the context of this compound, palladium-catalyzed reactions such as the Suzuki-Miyaura (using organoboron reagents), Stille (using organotin reagents), Heck (using alkenes), and Sonogashira (using terminal alkynes) couplings can be envisaged for the introduction of diverse substituents at the 2-position of the pyridine ring. tezu.ernet.inresearchgate.netchem-station.com
The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle that includes oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation (for Suzuki, Stille) or migratory insertion (for Heck, Sonogashira), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions Applicable to this compound
| Reaction | Coupling Partner | Typical Catalyst/Reagents | Product Type |
| Suzuki-Miyaura | Aryl/vinyl boronic acids or esters | Pd(PPh₃)₄, K₂CO₃ | 2-Aryl/vinyl-5-hydrazinylpyridine |
| Stille | Organostannanes | Pd(PPh₃)₄, LiCl | 2-Aryl/vinyl/alkyl-5-hydrazinylpyridine |
| Heck | Alkenes | Pd(OAc)₂, PPh₃, Et₃N | 2-Alkenyl-5-hydrazinylpyridine |
| Sonogashira | Terminal alkynes | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Alkynyl-5-hydrazinylpyridine |
This table presents generalized conditions and may require optimization for the specific substrate.
The choice of ligand coordinated to the palladium center plays a crucial role in the efficiency and outcome of cross-coupling reactions involving bromo-pyridines. nih.gov Ligands can influence the rate of oxidative addition, the stability of the catalytic species, and the rate of reductive elimination. For electron-deficient substrates like bromo-pyridines, electron-rich and bulky phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands are often employed to enhance the catalytic activity. nih.gov These ligands can increase the electron density on the palladium atom, facilitating the oxidative addition step, which is often the rate-determining step in the catalytic cycle. The steric bulk of the ligands can also promote the reductive elimination step, leading to faster product formation. nih.gov
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom in this compound can be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. thieme-connect.de This reaction is facilitated by the electron-withdrawing nature of the pyridine ring nitrogen and potentially the hydrazinyl group, which can stabilize the intermediate Meisenheimer complex. libretexts.orgkhanacademy.org Common nucleophiles for SNAr reactions include alkoxides, thiolates, and amines.
The reaction proceeds via the addition of the nucleophile to the carbon bearing the bromine atom, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). libretexts.org Subsequent elimination of the bromide ion restores the aromaticity of the ring and yields the substituted product. The rate of SNAr reactions is highly dependent on the nature of the nucleophile and the presence of electron-withdrawing groups on the aromatic ring. libretexts.org
Table 2: Potential Nucleophilic Aromatic Substitution Reactions of this compound
| Nucleophile | Reagent Example | Product |
| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 2-Methoxy-5-hydrazinylpyridine |
| Thiolate | Sodium thiophenoxide (NaSPh) | 2-(Phenylthio)-5-hydrazinylpyridine |
| Amine | Piperidine | 2-(Piperidin-1-yl)-5-hydrazinylpyridine |
These are illustrative examples; reaction conditions would need to be optimized.
Grignard Reactions and Other Organometallic Transformations
The bromine atom of this compound can be utilized to form organometallic reagents, such as Grignard reagents. google.com This is typically achieved by reacting the bromo-pyridine with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. The resulting pyridyl Grignard reagent, "2-(5-hydrazinylpyridin-2-yl)magnesium bromide," is a potent nucleophile and can react with a wide range of electrophiles.
However, the presence of the acidic protons of the hydrazinyl group can be problematic for the formation of a Grignard reagent, as it would be quenched by the Grignard reagent itself. Therefore, protection of the hydrazinyl group, for instance, by converting it into a hydrazone or by using a suitable protecting group, would likely be necessary before attempting the Grignard formation.
Once formed, the protected pyridyl Grignard reagent could react with electrophiles such as aldehydes, ketones, esters, and nitriles to introduce a variety of functional groups at the 2-position of the pyridine ring. masterorganicchemistry.com Other organometallic transformations, such as lithium-halogen exchange, could also be considered for the generation of a nucleophilic pyridyl species. A recent development has shown that purple light can promote the coupling of bromopyridines with Grignard reagents without the need for a transition metal catalyst. organic-chemistry.org
Table 3: Illustrative Reactions of a Protected 2-Pyridyl Grignard Reagent
| Electrophile | Product after Deprotection |
| Formaldehyde | (5-Hydrazinylpyridin-2-yl)methanol |
| Acetone | 2-(5-Hydrazinylpyridin-2-yl)propan-2-ol |
| Benzonitrile | (5-Hydrazinylpyridin-2-yl)(phenyl)methanone |
These examples assume prior protection of the hydrazinyl group.
Tandem and Multicomponent Reactions
While specific examples of tandem and multicomponent reactions involving this compound are not extensively documented, its structure suggests potential for such transformations. Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient in generating molecular complexity. mdpi.com
The presence of the nucleophilic hydrazinyl group and the electrophilic carbon bearing the bromine atom within the same molecule opens up possibilities for intramolecular or intermolecular tandem sequences. For instance, a reaction could be initiated at the bromine substituent via a cross-coupling reaction, and the newly introduced functional group could then undergo a subsequent reaction with the hydrazinyl moiety.
Furthermore, the hydrazinyl group can participate in the formation of various heterocyclic systems through condensation reactions with dicarbonyl compounds or other suitable building blocks. This reactivity could be combined with a reaction at the bromine position in a one-pot or sequential manner to rapidly construct complex molecular architectures.
Regioselectivity and Stereoselectivity in Derivatization of this compound
The derivatization of this compound presents interesting challenges and opportunities in terms of regioselectivity and stereoselectivity. The presence of multiple reactive sites—the two nitrogen atoms of the hydrazinyl group, the pyridine ring nitrogen, and the carbon atoms of the pyridine ring—necessitates careful control of reaction conditions to achieve the desired substitution pattern. Furthermore, reactions at the hydrazinyl moiety can lead to the formation of stereoisomers.
Regioselectivity in Derivatization
The hydrazinyl group (-NHNH2) of this compound contains two nitrogen atoms with different nucleophilicities. The terminal nitrogen (β-nitrogen) is generally more nucleophilic and less sterically hindered than the nitrogen atom attached to the pyridine ring (α-nitrogen). This difference governs the regioselectivity of many derivatization reactions.
Acylation and Sulfonylation: In reactions with acylating or sulfonylating agents, the more nucleophilic β-nitrogen is the primary site of attack. This leads to the formation of the corresponding β-acyl or β-sulfonyl hydrazides. The regioselectivity is often very high, with little to no formation of the α-substituted product under standard conditions.
Condensation with Carbonyl Compounds: The reaction of this compound with aldehydes and ketones typically occurs at the terminal nitrogen of the hydrazinyl group to form hydrazones. This reaction is a cornerstone for creating diverse derivatives. In the case of unsymmetrical ketones, the reaction is generally not regioselective in terms of which alkyl group is syn or anti to the pyridine ring, but the initial nucleophilic attack to form the C-N bond is regioselective for the terminal nitrogen.
Cyclization Reactions: this compound is a valuable precursor for the synthesis of fused heterocyclic systems, particularly pyrazole derivatives. In reactions with 1,3-dicarbonyl compounds, the regioselectivity of the cyclization is a critical factor. The initial condensation can occur between the terminal hydrazinyl nitrogen and one of the carbonyl groups. Subsequent cyclization is influenced by the nature of the substituents on the dicarbonyl compound and the reaction conditions. The electronic properties of the 5-bromopyridyl group can influence which nitrogen of the intermediate acts as the nucleophile in the final ring-closing step, thus determining the substitution pattern on the resulting pyrazole ring. While specific studies on this compound are not extensively documented in this regard, related studies on arylhydrazines suggest that a high degree of regioselectivity can often be achieved by carefully choosing solvents and catalysts.
The pyridine ring itself can also undergo substitution reactions. The bromine atom at the 2-position and the hydrazinyl group at the 5-position are directing groups for electrophilic or nucleophilic aromatic substitution. However, reactions involving the hydrazinyl group are generally more facile.
Stereoselectivity in Derivatization
Stereoselectivity in the derivatization of this compound primarily arises in the formation of new stereocenters or in the generation of geometric isomers.
Formation of Chiral Hydrazones and Diastereomers: When this compound reacts with a chiral aldehyde or ketone, a pair of diastereomers can be formed. The facial selectivity of the nucleophilic attack of the hydrazinyl group on the carbonyl carbon can be influenced by the steric and electronic properties of the substituents on the chiral carbonyl compound. This approach can be utilized in the synthesis of chiral ligands or as a method for chiral resolution.
E/Z Isomerism in Hydrazones: The hydrazones formed from the condensation of this compound with aldehydes or unsymmetrical ketones can exist as E/Z geometric isomers with respect to the C=N double bond. In solution, these isomers may interconvert, and the equilibrium ratio is dependent on factors such as the solvent, temperature, and the steric bulk of the substituents. For certain applications, the separation and characterization of individual E/Z isomers may be necessary. It has been noted in related systems, such as hydrazones of bromo-substituted indolinones, that E/Z isomers can be present and may interconvert in solution.
Below is a table summarizing the expected selectivity in common derivatization reactions of this compound based on general chemical principles.
| Reaction Type | Reagent | Primary Site of Reaction | Expected Selectivity | Potential Stereoisomers |
| Acylation | Acyl chloride | β-Nitrogen of hydrazinyl group | High regioselectivity for the terminal nitrogen. | None |
| Sulfonylation | Sulfonyl chloride | β-Nitrogen of hydrazinyl group | High regioselectivity for the terminal nitrogen. | None |
| Hydrazone Formation | Aldehyde/Ketone | β-Nitrogen of hydrazinyl group | High regioselectivity for the terminal nitrogen. | E/Z isomers |
| Hydrazone Formation | Chiral Aldehyde/Ketone | β-Nitrogen of hydrazinyl group | High regioselectivity for the terminal nitrogen. | Diastereomers, E/Z isomers |
| Pyrazole Synthesis | 1,3-Diketone | Both nitrogens of hydrazinyl group | Regioselectivity dependent on substrate and conditions. | None from the cyclization itself, but substitution on the pyrazole ring is determined. |
Applications of 2 Bromo 5 Hydrazinylpyridine in Advanced Organic Synthesis
Precursor for Pharmacologically Active Compounds
The molecular scaffold of 2-Bromo-5-hydrazinylpyridine is a key component in the synthesis of a wide range of pharmacologically active compounds. Its utility stems from its role as a starting material for creating extensive libraries of derivatives that can be screened for therapeutic potential against various diseases.
The hydrazinyl moiety of this compound is particularly important for the synthesis of hydrazide-hydrazone derivatives, a class of compounds known for their broad-spectrum antimicrobial properties. researchgate.net The synthesis typically involves reacting the hydrazine (B178648) group with various aldehydes and ketones to form a Schiff base, characterized by the azomethine functionality (-CH=N-). researchgate.net The biological activity of these resulting hydrazones is often attributed to this imino group. mdpi.com
Research has shown that hydrazone derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain novel hydrazide-hydrazone derivatives have demonstrated significant antibacterial effects against strains like Staphylococcus aureus and E. coli. wisdomlib.org The antimicrobial efficacy can be enhanced by the presence of other functional groups on the aromatic rings of the synthesized hydrazone. mdpi.com Studies have synthesized and tested various derivatives, revealing that compounds can exhibit strong activity, sometimes exceeding that of standard antibiotics like ampicillin against specific strains such as P. aeruginosa. nih.gov The versatility of the hydrazine precursor allows for the creation of diverse structures that can be optimized for enhanced antimicrobial characteristics. mdpi.comwisdomlib.org
| Compound Class | Target Microorganism | Observed Activity | Reference |
|---|---|---|---|
| Hydrazide-hydrazones of 2,5-difluorobenzoic acid | P. aeruginosa | Showed better activity than ampicillin in some cases. nih.gov | nih.gov |
| Imidazole derivatives with hydrazide-hydrazone moiety | Staphylococcus epidermidis | Activity was two times higher than nitrofurantoin (MIC = 4 μg/ml). nih.gov | nih.gov |
| Quinazolinone derivatives with pyrazole (B372694) moieties | Staphylococcus aureus, E. coli | Exhibited moderate to excellent antibacterial activity. wisdomlib.org | wisdomlib.org |
| Pyrazolo[1,5-a]pyrimidine derivatives | Gram-positive and Gram-negative isolates | Displayed excellent antibacterial activities with MIC values from 0.062 to 0.50 µg/mL. mdpi.com | mdpi.com |
Hydrazones, which are readily synthesized from this compound, are also a focal point in the development of new anti-inflammatory drugs. nih.gov Chronic inflammation is a key factor in the pathogenesis of many disorders, and there is a significant need for novel anti-inflammatory agents with fewer side effects than traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govdovepress.com Many hydrazone derivatives have been shown to possess potent anti-inflammatory activity, often by inhibiting cyclooxygenase (COX) enzymes, which are involved in the synthesis of inflammatory prostaglandins. dovepress.com
The development process for these drugs involves synthesizing a series of hydrazone compounds and evaluating their effects in models of inflammation, such as the carrageenan-induced paw edema assay in rodents. nih.gov Research has identified several hydrazone derivatives that show significant inhibition of edema, comparable to standard drugs like diclofenac or indomethacin. nih.gov The search for new anti-inflammatory drugs is exploring targets beyond COX, such as microsomal prostaglandin E2 synthase-1 (mPGES-1), to achieve more specific effects and reduce side effects. dovepress.commdpi.com The structural versatility offered by precursors like this compound is crucial for synthesizing compounds that can interact with these modern, more complex biological targets. mdpi.com
While the hydrazinylpyridine scaffold is a cornerstone for synthesizing a wide array of bioactive molecules, its specific application as a direct precursor for compounds primarily developed as thrombopoietic (platelet-producing) or vasodilatory agents is not extensively detailed in current research literature. The primary focus remains on its utility in generating anti-infective and anti-inflammatory candidates.
The development of drugs targeting the central nervous system (CNS) is a complex field where G protein-coupled receptors (GPCRs) play a crucial role. nih.gov Modulators of specific GPCRs, such as the A2A adenosine receptor, are being investigated for the treatment of neurodegenerative disorders like Parkinson's disease. nih.gov this compound serves as a valuable intermediate in this context. Its scaffold can be elaborated through various synthetic reactions to create ligands that can act as either agonists or antagonists at these receptors. The ability to systematically modify the structure of the precursor allows chemists to fine-tune the pharmacological properties of the final compounds, enabling the exploration of their potential therapeutic effects on CNS disorders. nih.gov
G protein-coupled receptors (GPCRs) are one of the most important classes of drug targets, involved in a vast number of physiological processes. researchgate.net The development of ligands that can either activate (agonists) or inhibit (antagonists) these receptors is a major focus of drug discovery. researchgate.net this compound is an ideal starting material for creating libraries of novel compounds to be screened for GPCR activity.
The synthesis of GPCR ligands often requires a versatile chemical scaffold that can be easily modified. For example, researchers have demonstrated that a simple modification to a core structure can convert a GPCR agonist into an antagonist. nih.gov Starting with a precursor like this compound, chemists can employ techniques like nucleophilic substitution and cross-coupling reactions to attach different chemical moieties. This allows for the systematic exploration of the structure-activity relationship, which is key to developing potent and selective GPCR modulators. nih.gov The ultimate goal is to generate molecules that can stabilize specific receptor conformations, such as the active state, which is a significant challenge in structural biology and drug design. nih.gov
Building Block for Agrochemicals
In addition to its role in pharmaceuticals, the halogenated pyridine (B92270) structure is an indispensable building block in the development of modern agrochemicals. nbinno.com Analogous compounds, such as other bromo-pyridines, serve as flexible platforms for synthesizing a wide array of biologically active molecules for crop protection. nbinno.com The bromine atom on the pyridine ring is particularly useful as it provides a reactive site for palladium-catalyzed cross-coupling reactions, a fundamental tool in agrochemical research. nbinno.com
This reactivity allows for the introduction of various functional groups and the construction of more complex molecules. Incorporating a pyridine moiety into potential pesticides or herbicides can confer beneficial properties, such as improved metabolic stability, lipophilicity, and binding interactions with biological targets in pests or weeds. nbinno.com This can lead to the development of agrochemicals that are more potent, selective, and have a better environmental profile. nbinno.com The versatility of the bromopyridine scaffold enables its use in creating innovative insecticides, fungicides, and herbicides that can help meet the global demand for sustainable food production. nbinno.com
Materials Science Applications (e.g., Polymer Chemistry)
A thorough review of scientific databases and academic journals indicates that there are no specific, peer-reviewed research articles detailing the application of this compound in materials science or polymer chemistry. Consequently, there is no available data to populate a table on this topic or to provide detailed research findings as per the requested outline.
Spectroscopic and Structural Characterization of 2 Bromo 5 Hydrazinylpyridine and Its Derivatives
X-ray Diffraction Studies
Experimental data from X-ray diffraction studies on 2-Bromo-5-hydrazinylpyridine, which would be necessary to elucidate its crystal structure, analyze its solid-state conformation, describe its hydrogen bonding networks, and perform a Hirshfeld surface analysis, are not available in the reviewed scientific literature.
No published studies detailing the crystal structure of this compound were found.
Information regarding the conformational analysis of this compound in the solid state is unavailable.
A description of the hydrogen bonding and supramolecular interactions for this compound cannot be provided without experimental crystallographic data.
A Hirshfeld surface analysis to investigate intermolecular contacts has not been published for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Verified and published ¹H NMR and ¹³C NMR spectroscopic data for this compound are not available in the scientific literature searched.
Specific chemical shift assignments for this compound have not been located in peer-reviewed publications.
Correlation Spectroscopy (COSY, HMQC, HMBC) for Structural Assignment
Two-dimensional (2D) NMR techniques are powerful tools for determining the complete bonding framework of a molecule by revealing through-bond correlations between nuclei. For a molecule like this compound, COSY, HMQC, and HMBC experiments are essential for unambiguous assignment of all proton and carbon signals.
Correlation Spectroscopy (COSY) : This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). In the aromatic region of the this compound spectrum, COSY would reveal cross-peaks between adjacent protons on the pyridine (B92270) ring, allowing for the mapping of the proton sequence.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC) : These experiments map protons directly to the carbons they are attached to (¹JCH). columbia.edu This allows for the definitive assignment of each protonated carbon in the molecule by correlating the signals from the ¹H NMR spectrum to the ¹³C NMR spectrum. columbia.edu
The table below outlines the key expected 2D NMR correlations that would be used to confirm the structure of this compound.
| Experiment | Correlating Nuclei | Expected Key Correlations | Information Gained |
|---|---|---|---|
| COSY | ¹H ↔ ¹H | H-3 ↔ H-4; H-4 ↔ H-6 | Identifies adjacent protons on the pyridine ring. |
| HSQC/HMQC | ¹H ↔ ¹³C (1-bond) | H-3 ↔ C-3; H-4 ↔ C-4; H-6 ↔ C-6 | Assigns protonated carbons. |
| HMBC | ¹H ↔ ¹³C (multiple bonds) | H-6 ↔ C-5, C-4, C-2 | Confirms position of H-6 relative to the substituted carbons. |
| H-4 ↔ C-5, C-3, C-2 | Confirms position of H-4 relative to adjacent protons and substituted carbons. | ||
| -NH-NH₂ ↔ C-2 | Confirms the attachment point of the hydrazinyl group. |
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. wikipedia.org
High-Resolution Mass Spectrometry (HRMS) measures the m/z value of an ion with very high precision (typically to four or more decimal places). This accuracy allows for the determination of a molecule's exact mass, which can be used to deduce its elemental formula. For this compound, HRMS would be used to confirm the molecular formula C₅H₆BrN₃ by comparing the experimentally measured exact mass of the molecular ion (e.g., [M+H]⁺) with the theoretically calculated mass. A close match provides strong evidence for the proposed formula.
A key feature in the mass spectrum of a bromine-containing compound is the isotopic signature. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of abundance. This results in a characteristic pattern for the molecular ion, which appears as two peaks of almost equal intensity separated by two mass units (M⁺ and M+2⁺), providing a clear indicator of the presence of a single bromine atom in the molecule. youtube.com
| Ion Species | Molecular Formula | Calculated Exact Mass | Purpose |
|---|---|---|---|
| [M(⁷⁹Br)+H]⁺ | C₅H₇⁷⁹BrN₃⁺ | 187.98996 | Confirms the elemental composition of the compound. |
| [M(⁸¹Br)+H]⁺ | C₅H₇⁸¹BrN₃⁺ | 189.98791 |
In mass spectrometry, particularly with techniques like electron ionization (EI) or collision-induced dissociation (CID), the molecular ion can break apart into smaller, charged fragments. wikipedia.org The pattern of these fragments is predictable and provides a "fingerprint" that can be used to deduce the molecule's structure. The fragmentation of this compound would be expected to proceed through several key pathways based on the relative strengths of its chemical bonds.
Common fragmentation mechanisms include the cleavage of the weakest bonds and the formation of the most stable ions or neutral molecules. libretexts.org For this compound, likely fragmentation pathways include the loss of the bromine atom, cleavage of the nitrogen-nitrogen bond in the hydrazinyl group, or fragmentation of the pyridine ring itself. Analysis of the masses of these fragments helps to piece together the original structure.
| Proposed Fragment Ion (m/z for ⁷⁹Br) | Neutral Loss | Plausible Fragmentation Pathway |
|---|---|---|
| 108 | Br | Cleavage of the C-Br bond. |
| 172 | NH₂ | Cleavage of the N-N bond in the hydrazinyl group. |
| 158 | N₂H₂ | Elimination of diimide from the hydrazinyl moiety. |
| 78 | Br, HCN | Loss of bromine followed by fragmentation of the pyridine ring. |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are exceptionally useful for identifying the functional groups present in a compound. pressbooks.pub IR spectroscopy measures the absorption of infrared light by molecules, which occurs when a vibration leads to a change in the molecular dipole moment. pressbooks.pub Raman spectroscopy is a complementary technique that measures the inelastic scattering of light, which is active for vibrations that cause a change in the molecule's polarizability. pressbooks.pub For a molecule with low symmetry like this compound, many vibrational modes are active in both IR and Raman spectra. cdnsciencepub.com
The IR spectrum provides clear, identifiable signals for the key functional groups within this compound. The hydrazinyl group (-NH-NH₂) is readily identified by the N-H stretching vibrations. The aromatic pyridine ring is characterized by C-H stretching vibrations at frequencies just above 3000 cm⁻¹ and by a series of C=C and C=N ring stretching vibrations between 1400 and 1600 cm⁻¹. orgchemboulder.com The C-Br bond has a characteristic stretching vibration at a much lower frequency, typically in the fingerprint region of the spectrum.
The table below summarizes the expected characteristic IR absorptions for the primary functional groups in this compound.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
|---|---|---|---|
| 3400–3250 | N-H Stretch (asymmetric & symmetric) | Hydrazinyl (-NH₂) | Medium |
| 3100–3000 | C-H Stretch | Aromatic (Pyridine Ring) | Medium to Weak |
| 1600–1550 | C=C and C=N Ring Stretch | Aromatic (Pyridine Ring) | Strong to Medium |
| 1500–1400 | C=C and C=N Ring Stretch | Aromatic (Pyridine Ring) | Strong to Medium |
| 650–500 | C-Br Stretch | Aryl Halide | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing the electronic structure of molecules. For this compound and its derivatives, UV-Vis spectra provide insights into the electronic transitions between molecular orbitals, which are influenced by the pyridine ring and its substituents. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's conjugated system.
The electronic absorption spectra of pyridine and its derivatives are primarily characterized by π→π* and n→π* transitions. The pyridine ring, an aromatic heterocycle, exhibits strong absorptions in the UV region corresponding to π→π* transitions. The nitrogen atom in the ring also possesses a lone pair of non-bonding electrons (n-electrons), which can undergo lower energy n→π* transitions. These transitions are typically weaker in intensity compared to π→π* transitions.
The introduction of substituents onto the pyridine ring significantly influences the position and intensity of these absorption bands. Both the bromo and hydrazinyl groups in this compound act as auxochromes, which are groups that, when attached to a chromophore (the pyridine ring), modify its ability to absorb light.
While specific UV-Vis spectral data for this compound is not extensively reported in the literature, the analysis of related compounds provides a basis for understanding its expected spectral characteristics. For instance, a study on the derivative 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile revealed three absorption maxima around 238 nm, 280 nm, and 350 nm. These bands are attributed to the π→π* transitions within the substituted pyridine ring system. The presence of multiple strong substituents in this derivative leads to a more complex spectrum compared to what might be expected for this compound.
The solvent in which the spectrum is recorded can also have a significant impact on the absorption maxima. Polar solvents can interact with the solute molecules, particularly through hydrogen bonding with the hydrazinyl group, which can stabilize either the ground or the excited state, leading to shifts in the absorption wavelengths.
Based on the general principles of UV-Vis spectroscopy and the known effects of bromo and hydrazinyl substituents on aromatic systems, the UV-Vis spectrum of this compound is anticipated to show characteristic absorptions for a substituted pyridine. It is expected to exhibit strong π→π* transitions, likely at longer wavelengths compared to unsubstituted pyridine, due to the presence of the electron-donating hydrazinyl group. Weaker n→π* transitions may also be observed.
To provide a comparative context, the following table summarizes the UV-Vis absorption data for some related pyridine derivatives. This data helps in approximating the spectral regions where this compound might absorb.
| Compound Name | Solvent | λmax (nm) | Transition Type |
| Pyridine | Ethanol (B145695) | 251, 257, 263 | π→π |
| 3-Bromopyridine | Not specified | 263 | π→π |
| 2-Hydrazinopyridine (B147025) | Not specified | Not available | - |
| 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile | Various | ~238, ~280, ~350 | π→π* |
Computational Chemistry and Theoretical Studies of 2 Bromo 5 Hydrazinylpyridine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations could provide fundamental insights into the properties of 2-bromo-5-hydrazinylpyridine.
Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This predicts the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles.
A detailed search of scientific literature did not yield specific studies on the DFT-optimized geometry of this compound. Such a study would typically result in a table of structural parameters.
Table 1: Hypothetical DFT Optimized Geometrical Parameters for this compound. This table would typically list the calculated bond lengths (in Ångströms) and bond angles (in degrees) for the most stable conformation of the molecule.
| Parameter | Value | Parameter | Value |
|---|---|---|---|
| Bond Lengths (Å) | **Bond Angles (°) ** | ||
| C-Br | Data not available | C-C-Br | Data not available |
| C-N (hydrazine) | Data not available | N-C-C | Data not available |
| N-N | Data not available | C-N-N | Data not available |
| C-C (ring) | Data not available | H-N-H | Data not available |
Electronic structure analysis investigates the distribution and energy of electrons within a molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and electronic excitation properties.
The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the molecule's surface. It helps in identifying regions that are rich or deficient in electrons, which are potential sites for electrophilic and nucleophilic attack, respectively.
Specific HOMO-LUMO energy values and MEP maps for this compound have not been reported in the reviewed literature.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound. This table would present the calculated energies of the HOMO and LUMO orbitals and the resulting energy gap.
| Parameter | Energy (eV) |
|---|---|
| HOMO | Data not available |
| LUMO | Data not available |
Computational vibrational frequency analysis predicts the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes and their corresponding frequencies, researchers can assign spectral peaks observed in experimental data. This serves to confirm the optimized structure and provides a detailed understanding of the molecule's dynamic behavior.
No published theoretical vibrational frequency analysis for this compound was found.
Table 3: Hypothetical Calculated Vibrational Frequencies for this compound. This table would list the primary vibrational modes and their calculated frequencies, which could be compared to experimental IR or Raman spectra.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|
| N-H stretch (hydrazine) | Data not available |
| C-Br stretch | Data not available |
| Pyridine (B92270) ring stretch | Data not available |
DFT calculations can be used to predict various thermodynamic properties, such as enthalpy, entropy, and Gibbs free energy, at different temperatures. These parameters are vital for understanding the stability of the molecule and the energetics of chemical reactions it might undergo.
Specific thermodynamic data derived from DFT calculations for this compound are not available in the scientific literature.
Table 4: Hypothetical Thermodynamic Parameters for this compound at 298.15 K. This table would provide key thermodynamic values calculated at standard temperature.
| Parameter | Value |
|---|---|
| Zero-point vibrational energy (kcal/mol) | Data not available |
| Enthalpy (kcal/mol) | Data not available |
| Gibbs Free Energy (kcal/mol) | Data not available |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations could be employed to understand its conformational dynamics, its interaction with solvents (like water), or its binding behavior with biological macromolecules. These simulations provide a dynamic picture of the molecule's behavior that complements the static information from DFT calculations.
A review of the literature indicates that no specific MD simulation studies have been published for this compound.
Quantum Chemical Descriptors and Reactivity Indices
From the outputs of DFT calculations, various quantum chemical descriptors and reactivity indices can be derived. These include parameters like ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These indices provide a quantitative measure of the molecule's reactivity and are used to predict how it will behave in chemical reactions.
While the theoretical framework for these descriptors is well-established, their specific calculated values for this compound have not been reported in the available research.
Table 5: Hypothetical Quantum Chemical Descriptors for this compound. This table would list key reactivity indices derived from HOMO and LUMO energies.
| Descriptor | Value (eV) |
|---|---|
| Ionization Potential (I) | Data not available |
| Electron Affinity (A) | Data not available |
| Electronegativity (χ) | Data not available |
| Chemical Hardness (η) | Data not available |
Conformational Analysis and Energy Landscapes
The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds connecting the pyridine ring to the hydrazinyl moiety and within the hydrazinyl group itself. Computational chemistry and theoretical studies provide a powerful lens through which to explore the molecule's potential energy surface, identifying stable conformers and the energy barriers that separate them. While specific experimental or extensive theoretical studies on the conformational landscape of this compound are not widely available in peer-reviewed literature, its conformational preferences can be inferred from studies of analogous aryl hydrazine (B178648) compounds and by applying fundamental principles of stereochemistry and quantum chemical calculations.
The key degrees of rotational freedom in this compound are the torsion angles around the C5-N bond (connecting the pyridine ring to the hydrazine nitrogen) and the N-N bond of the hydrazinyl group. The interplay of steric hindrance and electronic effects, such as hyperconjugation and lone pair repulsion, governs the relative stability of the possible conformers.
Theoretical models, particularly those employing Density Functional Theory (DFT), are well-suited to predict the geometries and relative energies of these conformers. Such calculations would typically involve geometry optimization of various starting conformations to locate energy minima on the potential energy surface. The results of these calculations can be used to construct an energy landscape, which maps the energy of the molecule as a function of its conformational coordinates.
Based on theoretical studies of similar molecules, it is anticipated that the conformational landscape of this compound would be characterized by several local minima corresponding to distinct spatial arrangements of the hydrazinyl group relative to the pyridine ring. The planarity or non-planarity of the molecule in its various conformations is a key aspect of this analysis. A planar conformation might be favored by π-conjugation between the pyridine ring and the hydrazinyl nitrogen lone pair, while non-planar (gauche) conformations are often stabilized by minimizing steric repulsion and optimizing hyperconjugative interactions.
The rotation around the C5-N bond would likely have a noticeable energy barrier, influenced by the steric bulk of the bromine atom at the adjacent C6-position (if numbering follows standard pyridine nomenclature where N is 1) and the hydrogen atom on the C4-position. Similarly, the rotation around the N-N bond is expected to exhibit a significant rotational barrier, analogous to that observed in hydrazine and its derivatives, which typically favor a gauche conformation to minimize lone pair-lone pair repulsion.
To illustrate the expected outcomes of such a computational study, a hypothetical data table of the relative energies and key dihedral angles for plausible conformers of this compound is presented below. This data is illustrative and intended to represent the type of information that would be generated from a detailed conformational analysis.
Interactive Data Table: Hypothetical Conformational Analysis of this compound
This table presents hypothetical data from a simulated DFT study to illustrate the potential conformational landscape. The relative energies (ΔE) are given in kcal/mol, with the most stable conformer as the reference (0.00 kcal/mol). Dihedral angles (in degrees) define the orientation of the hydrazinyl group.
| Conformer | ΔE (kcal/mol) | Dihedral Angle (C4-C5-N-N) | Dihedral Angle (C5-N-N-H) | Population (%) at 298K |
| Gauche I | 0.00 | 30.0 | 90.0 | 65.0 |
| Gauche II | 0.50 | -30.0 | -90.0 | 25.0 |
| Anti | 2.50 | 180.0 | 180.0 | 8.0 |
| Syn | 5.00 | 0.0 | 0.0 | 2.0 |
The detailed research findings from a comprehensive computational study would further elucidate the transition states connecting these stable conformers, providing the activation energies for their interconversion. This would offer a complete picture of the molecule's dynamic behavior in different environments. The solvent can also play a crucial role in influencing the conformational equilibrium, with polar solvents potentially stabilizing more polar conformers. The insights gained from such theoretical investigations are invaluable for understanding the structure-property relationships of this compound and predicting its behavior in chemical reactions and biological systems.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Bromo-5-hydrazinylpyridine, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis typically involves hydrazine substitution on a pre-brominated pyridine precursor. For example, starting with 5-bromo-2-chloropyridine, hydrazine can be introduced under reflux in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours. Yield optimization requires strict moisture exclusion and stoichiometric control of hydrazine to avoid over-substitution. Monitoring via TLC (silica gel, ethyl acetate/hexane) ensures reaction completion .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR : H NMR (DMSO-d6) should show a singlet for the hydrazine protons (~8.2 ppm) and pyridine ring protons (7.5–8.5 ppm). C NMR confirms the Br and hydrazine substitution patterns.
- Mass Spectrometry : ESI-MS should display a molecular ion peak at m/z 188.03 (CHBrN) .
- Elemental Analysis : Match calculated vs. observed percentages for C, H, N, and Br (±0.3% tolerance) .
Q. What are the common reactivity patterns of this compound in nucleophilic substitution reactions?
- Methodological Answer : The bromine atom at the 2-position is highly susceptible to nucleophilic displacement. For example:
- Amination : React with primary amines (e.g., methylamine) in THF at 60°C to yield 2-amino-5-hydrazinylpyridine derivatives.
- Cross-Coupling : Use Pd-catalyzed Suzuki-Miyaura reactions with aryl boronic acids to form biaryl products. Optimize catalyst loading (e.g., 5 mol% Pd(PPh)) and base (KCO) .
Advanced Research Questions
Q. How does the hydrazine group influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : The hydrazine moiety is prone to oxidation and hydrolysis. Stability studies should include:
- pH-Dependent Degradation : Use HPLC to monitor decomposition in buffers (pH 2–12) at 25°C and 40°C. Hydrazine oxidation to pyridyl diazenes is accelerated under acidic conditions.
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (typically >150°C in inert atmospheres) .
Q. What strategies mitigate competing side reactions when using this compound in multi-step syntheses?
- Methodological Answer :
- Protection of Hydrazine : Temporarily protect the hydrazine group with Boc (di-tert-butyl dicarbonate) before bromine substitution or coupling reactions. Deprotect with TFA post-reaction.
- Sequential Reaction Control : Prioritize bromine substitution before hydrazine modification to avoid cross-reactivity. Use kinetic studies (e.g., in situ IR) to identify optimal reaction sequences .
Q. How can computational modeling (e.g., DFT) predict the electronic effects of substituents on the pyridine ring?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to compute frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Correlate with experimental Hammett parameters (σ) for substituents.
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to predict binding affinities. Validate with SPR (surface plasmon resonance) assays .
Q. What analytical techniques resolve contradictions in reported spectral data for this compound derivatives?
- Methodological Answer :
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in complex derivatives by correlating H and C shifts.
- X-ray Crystallography : Confirm regiochemistry and hydrogen-bonding patterns (e.g., N–H···N interactions) in single crystals grown via vapor diffusion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
